2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
CAS No.: 1094744-10-1
Cat. No.: VC3356640
Molecular Formula: C13H11N3O2S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1094744-10-1 |
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Molecular Formula | C13H11N3O2S |
Molecular Weight | 273.31 g/mol |
IUPAC Name | 2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C13H11N3O2S/c1-8-12(19-7-14-8)13-15-9-4-2-3-5-10(9)16(13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18) |
Standard InChI Key | WIRBKKOIWQAZNX-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)C2=NC3=CC=CC=C3N2CC(=O)O |
Canonical SMILES | CC1=C(SC=N1)C2=NC3=CC=CC=C3N2CC(=O)O |
Introduction
Chemical Identity and Properties
Structural Composition and Identification
2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is characterized by a unique molecular structure featuring a benzimidazole core with a 4-methyl-1,3-thiazol-5-yl substituent at position 2 and an acetic acid group at the N-1 position. This compound is registered with CAS Number 1094744-10-1 and is cataloged in the PubChem database with Compound ID 43168785. The molecular architecture consists of three distinct functional components: a benzimidazole ring system, a 4-methyl-1,3-thiazole moiety, and an acetic acid substituent, creating a hybrid molecule with potential pharmacological significance.
The structural complexity of this compound arises from the fusion of these heterocyclic systems, which contributes to its unique chemical behavior and biological interactions. The benzimidazole core provides a rigid, planar framework that can participate in various non-covalent interactions, while the thiazole ring introduces sulfur-containing functionality that can influence binding affinity to biological targets.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that are crucial for understanding its behavior in different environments and potential applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
Property | Value |
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Molecular Formula | C13H11N3O2S |
Molecular Weight | 273.31 g/mol |
CAS Number | 1094744-10-1 |
IUPAC Name | 2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C13H11N3O2S/c1-8-12(19-7-14-8)13-15-9-4-2-3-5-10(9)16(13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18) |
Standard InChIKey | WIRBKKOIWQAZNX-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)C2=NC3=CC=CC=C3N2CC(=O)O |
PubChem Compound ID | 43168785 |
The presence of the carboxylic acid group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. This feature is particularly important for pharmaceutical formulations where solubility and bioavailability considerations are paramount. Furthermore, the compound's heterocyclic rings provide potential sites for hydrogen bonding, π-π stacking, and other non-covalent interactions that can influence its binding to biological macromolecules such as proteins and nucleic acids.
Biological Significance and Applications
Comparative Analysis with Related Compounds
Studies on structurally similar benzimidazole-thiazole hybrids provide insights into the potential biological activities of 2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. For instance, N-((1H-benzimidazol-2-yl)methyl)-5-(aryldiazenyl)thiazol-2-amines have demonstrated antibacterial activities against Staphylococcus aureus (Gram-positive bacteria) and Escherichia coli (Gram-negative bacteria), as well as cytotoxic effects against the human liver cancer cell line (HepG2) .
A close structural analog, [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid, differs from our target compound primarily in the position and substitution pattern of the thiazole ring . While this analog lacks the 4-methyl group and features the thiazole at position 4 rather than 5, its structural similarity suggests potential overlap in biological activities, particularly in antimicrobial and anticancer applications.
Table 3: Comparative Analysis with Related Compounds
Compound | Structural Differences | Reported Activities |
---|---|---|
2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid | Reference compound | Potential antimicrobial and anticancer activities based on structural features |
[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | Lacks 4-methyl group; thiazole at position 4 | Research compound with potential biological applications |
N-((1H-benzimidazol-2-yl)methyl)-5-(aryldiazenyl)thiazol-2-amines | Contains aryldiazenyl groups; different linking structure | Antibacterial activity against S. aureus and E. coli; cytotoxicity against HepG2 cells |
2-(((1H-benzimidazol-2-yl)methyl)imino)-5-(aryldiazenyl)thiazolidin-4-one derivatives | Contains thiazolidinone ring; different substitution pattern | Enhanced antioxidant and free radical scavenging abilities |
Structure-Activity Relationship Considerations
Research Applications and Future Directions
Current Research Status
The current research landscape for 2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid appears to be in the exploratory phase, with the compound primarily being used for research purposes rather than established therapeutic applications. As indicated by its presence in chemical databases like PubChem, this compound represents a subject of interest in medicinal chemistry and drug discovery efforts .
The investigation of benzimidazole-thiazole hybrids for various biological activities, including antimicrobial, anticancer, and antioxidant properties, suggests a growing interest in this class of compounds. The unique structural features of 2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid make it a promising candidate for further exploration in these therapeutic areas.
Future Research Directions
Future research on 2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid may focus on several key areas:
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity across multiple biological assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant tests, would provide valuable insights into its therapeutic potential.
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Optimization of Synthetic Routes: Development of efficient, scalable synthetic methodologies would facilitate further research and potential commercial applications.
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Structure-Activity Relationship Studies: Synthesis and evaluation of structural analogs with modifications at various positions would help identify the pharmacophoric elements responsible for biological activity.
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Mechanism of Action Investigations: Elucidation of the molecular mechanisms underlying the compound's biological effects would enhance understanding of its therapeutic potential and guide further development.
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Drug Delivery Formulations: Exploration of various formulation approaches to address potential solubility and bioavailability challenges associated with heterocyclic compounds.
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